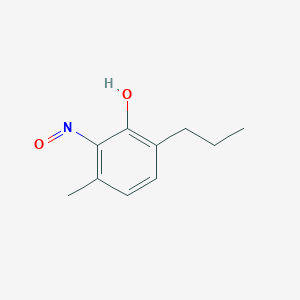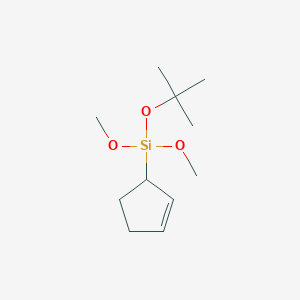![molecular formula C10H11NO3 B14275886 Glycine, N-[1-(2-hydroxyphenyl)ethylidene]- CAS No. 132656-09-8](/img/structure/B14275886.png)
Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods, including condensation reactions. One common approach is the reaction between (an amino acid) and an aldehyde (such as ), resulting in the formation of the target compound.
Reaction Conditions: These reactions typically occur under acidic or basic conditions, with appropriate catalysts.
Industrial Production:
Chemical Reactions Analysis
Reactivity: can undergo various reactions:
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidizing agents like or reducing agents like may be used.
Major Products: The products formed depend on the reaction type. For instance, reduction could yield an amine derivative.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules.
Biology: It may serve as a probe in biological studies due to its structural features.
Medicine: Although not a drug itself, understanding its properties can inform drug design.
Industry: Limited industrial applications, but it contributes to chemical research.
Mechanism of Action
- The exact mechanism by which Glycine, N-[1-(2-hydroxyphenyl)ethylidene]- exerts effects remains an area of study.
- It may interact with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: Its combination of a glycine backbone and an aromatic substituent makes it distinctive.
Similar Compounds: Other related compounds include , , and other amino acid derivatives.
Properties
CAS No. |
132656-09-8 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-[1-(2-hydroxyphenyl)ethylideneamino]acetic acid |
InChI |
InChI=1S/C10H11NO3/c1-7(11-6-10(13)14)8-4-2-3-5-9(8)12/h2-5,12H,6H2,1H3,(H,13,14) |
InChI Key |
XVSIINGTUOJRJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC(=O)O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)


![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)

![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)

![3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol](/img/structure/B14275855.png)
![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)

![N-Benzyl-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14275885.png)
